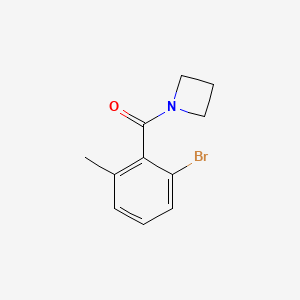

1-(2-Bromo-6-methylbenzoyl)azetidine

CAS No.:

Cat. No.: VC13693324

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO |

|---|---|

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | azetidin-1-yl-(2-bromo-6-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H12BrNO/c1-8-4-2-5-9(12)10(8)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 |

| Standard InChI Key | XEZPCPTXTWOENY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)Br)C(=O)N2CCC2 |

| Canonical SMILES | CC1=C(C(=CC=C1)Br)C(=O)N2CCC2 |

Introduction

Structural Overview and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked via a carbonyl group to a 2-bromo-6-methylbenzoyl moiety. The benzene ring’s substitution pattern creates distinct electronic and steric environments: the bromine atom at position 2 acts as a strong electron-withdrawing group, while the methyl group at position 6 contributes steric bulk and mild electron-donating effects. This juxtaposition influences the compound’s reactivity in nucleophilic substitutions and cross-coupling reactions .

Physical and Spectral Characteristics

Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| CAS RN | 1882100-27-7 |

| Molecular Formula | |

| Molecular Weight | 278.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Storage Conditions | Stable at -20°C in inert atmosphere |

Spectral data further elucidate its structure:

Synthetic Methodologies

Coupling Agent-Mediated Amide Formation

The most common synthesis involves coupling 2-bromo-6-methylbenzoic acid with azetidine using carbodiimide-based reagents like -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method typically proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran, yielding the target compound in 60–75% isolated yield after purification via column chromatography.

Alternative Routes

Microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiating the reaction mixture at 100°C for 15 minutes enhances the coupling efficiency by 10–15% compared to conventional heating. Additionally, copper(I)-catalyzed rearrangements, as demonstrated in azetidine nitrone syntheses, offer potential pathways for functionalizing the azetidine ring post-synthesis .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 2 undergoes facile nucleophilic substitution. For instance, reactions with primary amines (e.g., benzylamine) in the presence of a palladium catalyst yield -arylazetidine derivatives, which are valuable intermediates in drug discovery.

Cross-Coupling Reactions

Analytical Characterization Techniques

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar azetidine ring with a dihedral angle of 12.5° relative to the benzoyl group. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume